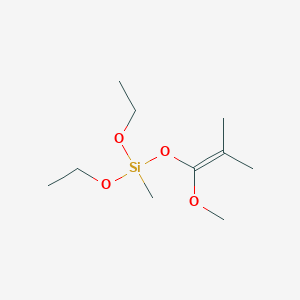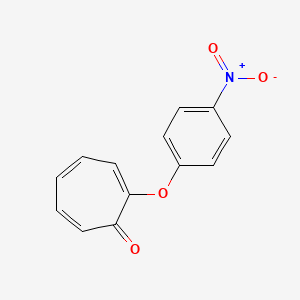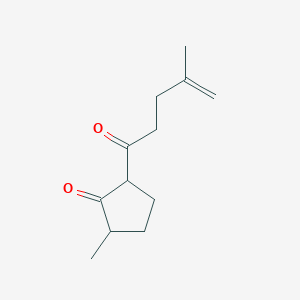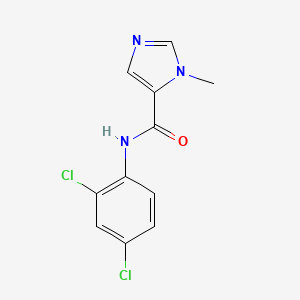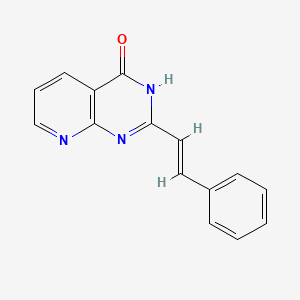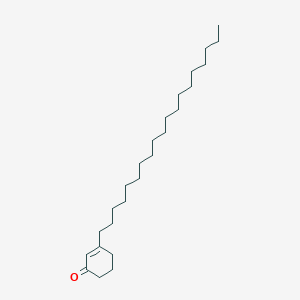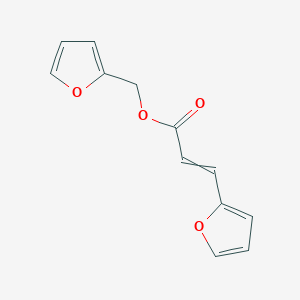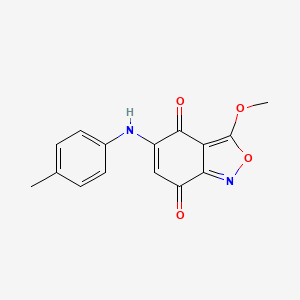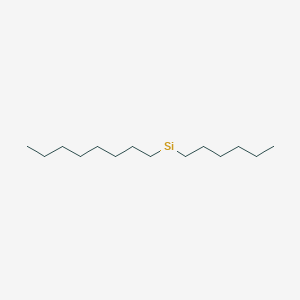![molecular formula C26H18N4O6Se2 B14338612 2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] CAS No. 106663-60-9](/img/structure/B14338612.png)
2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] is a chemical compound known for its unique structure and properties It consists of a diselane core with two benzamide groups attached to it, each bearing a nitrophenyl substituent
Preparation Methods
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] typically involves the reaction of diselane precursors with N-(4-nitrophenyl)benzamide under specific conditions. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where one or more substituents on the benzamide or nitrophenyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] involves its interaction with molecular targets such as enzymes and proteins. The diselane core and nitrophenyl groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of protein structures, leading to various biological effects.
Comparison with Similar Compounds
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide] can be compared with other similar compounds, such as:
2,2’-(1,2-Diselanediyl)diethanol: This compound has a similar diselane core but different substituents, leading to different chemical and biological properties.
N-(4-Nitrophenyl)benzamide: This compound lacks the diselane core and has different reactivity and applications.
Properties
CAS No. |
106663-60-9 |
|---|---|
Molecular Formula |
C26H18N4O6Se2 |
Molecular Weight |
640.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-[(4-nitrophenyl)carbamoyl]phenyl]diselanyl]benzamide |
InChI |
InChI=1S/C26H18N4O6Se2/c31-25(27-17-9-13-19(14-10-17)29(33)34)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)28-18-11-15-20(16-12-18)30(35)36/h1-16H,(H,27,31)(H,28,32) |
InChI Key |
CAHCDYGLOWZTKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



